3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative known for its versatility in various scientific applications. This compound is characterized by the presence of an amino group, a tert-butyl group, and a fluorine atom attached to a benzenesulfonamide structure. Its molecular formula is C10H16N2O2S, and it has a molecular weight of 228.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitro-N-(tert-butyl)-2-fluorobenzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The precise mechanism of action for 3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby obstructing substrate binding. This inhibition can affect various molecular targets and pathways, including folate metabolism and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N-(tert-butyl)benzenesulfonamide: Lacks the fluorine atom but shares similar structural features and applications.
3-Amino-N-butylbenzenesulfonamide: Contains a butyl group instead of a tert-butyl group.
N-tert-Butyl-4-nitrophenylsulfonamide: Contains a nitro group instead of an amino group.
Uniqueness
3-Amino-N-(tert-butyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H15FN2O2S |
---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
3-amino-N-tert-butyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)8-6-4-5-7(12)9(8)11/h4-6,13H,12H2,1-3H3 |
InChI-Schlüssel |
YMVWAOOEKYGCEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.